
6-(4-Methylimidazol-1-yl)-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylimidazol-1-yl)-2-phenylquinoline: is a heterocyclic compound that combines the structural features of imidazole and quinoline. Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenylquinoline typically involves the condensation of 2-phenylquinoline with 4-methylimidazole. One common method is the cyclization reaction, where the starting materials are heated in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways:
Metal Ion Coordination: The imidazole ring can bind to metal ions, affecting metalloproteins and enzymes.
DNA Intercalation: The quinoline moiety can insert between DNA base pairs, interfering with DNA replication and transcription.
Comparación Con Compuestos Similares
2-Phenylquinoline: Lacks the imidazole ring, resulting in different chemical and biological properties.
4-Methylimidazole: Lacks the quinoline moiety, limiting its applications compared to the combined structure.
Uniqueness: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline stands out due to its combined structural features, which impart unique reactivity and biological activity. The presence of both imidazole and quinoline moieties allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.
Propiedades
Fórmula molecular |
C19H15N3 |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
6-(4-methylimidazol-1-yl)-2-phenylquinoline |
InChI |
InChI=1S/C19H15N3/c1-14-12-22(13-20-14)17-8-10-19-16(11-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3 |
Clave InChI |
IFAMXMQJNFVUIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
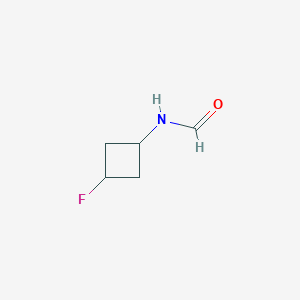
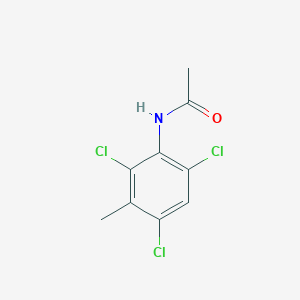

![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)

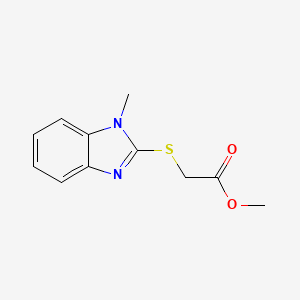
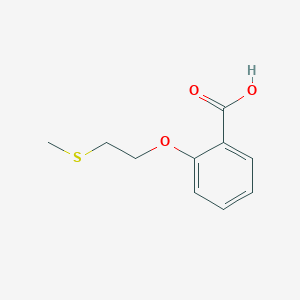

![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

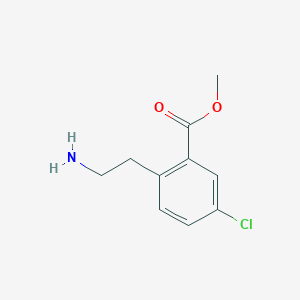
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)

